Ethyl 4-ethoxy-2-methylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-ethoxy-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-14-10-6-7-11(9(3)8-10)12(13)15-5-2/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRFQUNWVSMELS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)OCC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00538116 | |
| Record name | Ethyl 4-ethoxy-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23676-15-5 | |
| Record name | Ethyl 4-ethoxy-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to Ethyl 4-ethoxy-2-methylbenzoate
The construction of this compound can be approached by either forming the ester from a pre-functionalized benzoic acid or by building the substitution pattern onto a simpler benzoate (B1203000) core.
Esterification Reactions of Substituted Benzoic Acids
A primary and straightforward method for the synthesis of this compound is the direct esterification of 4-ethoxy-2-methylbenzoic acid. The most common procedure for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst.
The reaction mechanism begins with the protonation of the carbonyl oxygen of the benzoic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. Subsequently, a molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product, this compound.
Commonly used acid catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). The use of a large excess of ethanol not only serves as the reactant but also as the solvent, helping to drive the equilibrium towards the product side. The removal of water as it is formed, for instance by using a Dean-Stark apparatus, can also significantly increase the yield of the ester.
A similar esterification process is documented for the synthesis of methyl 4-bromo-2-methylbenzoate, where 4-bromo-2-methylbenzoic acid is reacted with methanol (B129727) under sulfuric acid catalysis. This provides a strong parallel for the successful application of this method to the synthesis of the title compound.
Table 1: Key Aspects of Fischer-Speier Esterification
| Parameter | Description |
| Reactants | 4-ethoxy-2-methylbenzoic acid, Ethanol (in excess) |
| Catalyst | Strong mineral acids (e.g., H₂SO₄) or organic acids (e.g., TsOH) |
| Conditions | Typically reflux temperature of the alcohol |
| Driving Equilibrium | Use of excess alcohol, removal of water |
Alkylation Strategies for Ethoxy and Methyl Group Introduction
An alternative to esterifying a fully substituted benzoic acid is to introduce the ethoxy and methyl groups onto a simpler aromatic precursor. This can be achieved through O-alkylation to form the ether linkage and C-alkylation to introduce the methyl group.
The ethoxy group at the 4-position can be introduced via the Williamson ether synthesis on a corresponding hydroxybenzoic acid derivative. A plausible synthetic route starts with ethyl 2-hydroxy-4-methylbenzoate. In this method, the phenolic hydroxyl group is deprotonated by a suitable base to form a phenoxide ion, which then acts as a nucleophile and attacks an ethylating agent, such as ethyl iodide or diethyl sulfate (B86663), to form the desired ether linkage.
The choice of base is crucial to ensure complete deprotonation of the phenol (B47542) without causing hydrolysis of the ester group. Common bases used for this purpose include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or acetone (B3395972).
This strategy is exemplified by the synthesis of methyl 4-ethoxybenzoate from methylparaben (methyl 4-hydroxybenzoate) and diethyl sulfate in the presence of potassium carbonate. chemicalbook.com This demonstrates the feasibility of selectively O-alkylating a hydroxybenzoate in the presence of an ester functionality.
Table 2: O-Alkylation via Williamson Ether Synthesis
| Starting Material | Reagents | Product |
| Ethyl 2-hydroxy-4-methylbenzoate | 1. Base (e.g., K₂CO₃, NaH)2. Ethylating agent (e.g., C₂H₅I, (C₂H₅)₂SO₄) | This compound |
| Methyl 4-hydroxybenzoate | 1. K₂CO₃2. Diethyl sulfate | Methyl 4-ethoxybenzoate chemicalbook.com |
The introduction of the methyl group at the 2-position (ortho to the ester) can be a more challenging transformation. A powerful method for achieving such regioselectivity is through Directed ortho Metalation (DoM). wikipedia.orgorganic-chemistry.org In this strategy, a functional group on the aromatic ring directs the deprotonation of a nearby ortho-proton by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with an electrophile, in this case a methylating agent such as methyl iodide, to introduce the methyl group at the desired position.
For the synthesis of this compound, the ethoxy group on a precursor like ethyl 4-ethoxybenzoate can act as a directing metalation group (DMG). The oxygen atom of the ethoxy group coordinates to the lithium ion of the organolithium reagent, positioning the base to abstract a proton from the adjacent ortho-carbon. The subsequent reaction of the lithiated intermediate with methyl iodide would yield the target molecule. The presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the reactivity of the organolithium reagent and improve the efficiency of the metalation.
While Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto aromatic rings, it generally lacks the regioselectivity required for this specific synthesis and is prone to issues like polyalkylation and carbocation rearrangements. Therefore, DoM presents a more controlled and effective approach for the ortho-methylation of the benzoate precursor.
Optimization and Refinement of Synthetic Procedures
To enhance the efficiency, yield, and sustainability of the synthesis of this compound, optimization of the reaction conditions is a critical aspect of process development.
Catalyst Systems and Reaction Condition Tuning
In the context of Fischer esterification, while traditional mineral acids are effective, they can lead to difficulties in product purification and generate corrosive waste. Research into alternative, more environmentally benign catalysts has been extensive. Solid acid catalysts, such as sulfated zirconia or various zeolites, offer advantages like ease of separation from the reaction mixture and potential for recyclability. For instance, a titanium-zirconium solid acid has been shown to be effective in the esterification of various benzoic acids with methanol. nih.gov The optimization of such a system would involve screening different solid acid catalysts, catalyst loading, reaction temperature, and the molar ratio of reactants.
For alkylation reactions, the choice of solvent, base, and temperature plays a significant role in the reaction outcome. In O-alkylation, a systematic study of different base-solvent combinations (e.g., K₂CO₃ in acetone vs. NaH in DMF) can be performed to identify the conditions that provide the highest yield and purity of the product while minimizing side reactions like ester hydrolysis.
In Directed ortho Metalation, the choice of the organolithium reagent (n-BuLi, s-BuLi, t-BuLi), the solvent (e.g., THF, diethyl ether), temperature (typically low temperatures like -78 °C are required to maintain the stability of the aryllithium intermediate), and the nature of the electrophile are all critical parameters to be optimized. The reaction time and quenching conditions also need to be carefully controlled to maximize the yield of the desired methylated product.
Table 3: Parameters for Synthetic Optimization
| Reaction Type | Key Parameters for Optimization | Potential Improvements |
| Esterification | Catalyst type and loading, temperature, reactant ratio, water removal method. | Higher yields, easier purification, reduced waste. |
| O-Alkylation | Base, solvent, temperature, nature of ethylating agent. | Increased selectivity, prevention of ester hydrolysis. |
| C-Alkylation (DoM) | Organolithium reagent, solvent, temperature, additive (e.g., TMEDA), electrophile. | Enhanced regioselectivity and yield. |
Process Intensification and Scale-Up Considerations
The industrial production of specialty chemicals like this compound necessitates careful consideration of process intensification and scale-up to ensure economic viability, safety, and sustainability. Transitioning from laboratory-scale batch synthesis to large-scale continuous production involves addressing challenges in heat and mass transfer, reaction kinetics, and product separation.
Continuous Flow Reactors: A key strategy for process intensification is the use of continuous flow reactors, such as microreactors or packed bed reactors. These systems offer superior heat and mass transfer compared to traditional batch reactors, allowing for better temperature control and improved reaction selectivity. For the esterification of 4-ethoxy-2-methylbenzoic acid with ethanol, a continuous flow setup could significantly reduce reaction times and improve yield by efficiently removing the water byproduct.
Reactive Distillation: In esterification reactions, the equilibrium can be shifted towards the product side by removing one of the products, typically water. Reactive distillation is an intensified process that combines chemical reaction and distillation in a single unit. For the synthesis of benzoate esters, this technique can be particularly effective. researchgate.net Reactants are fed into the column, and as the ester is formed, the lower-boiling water is continuously removed, driving the reaction to completion. This approach can lead to higher conversions and simplified purification processes. researchgate.net
Solid Acid Catalysts: Traditional esterification often relies on homogeneous mineral acids like sulfuric acid, which pose challenges related to corrosion, catalyst separation, and waste generation. researchgate.netmdpi.com For large-scale operations, the use of heterogeneous solid acid catalysts (e.g., zeolites, ion-exchange resins, or mixed metal oxides like Zr/Ti) is a highly attractive alternative. researchgate.netmdpi.com These catalysts are easily separated from the reaction mixture by filtration, can often be regenerated and reused, and are generally less corrosive, simplifying reactor design and reducing environmental impact. mdpi.com
Microwave-Assisted Synthesis: On a smaller industrial scale or for rapid process development, microwave-assisted synthesis offers a powerful tool for intensification. Microwave heating can dramatically shorten reaction times from hours to minutes and improve yields. uwlax.edu For the synthesis of ethyl benzoate, reaction times of just 5 minutes at 170°C have proven effective, demonstrating the potential for significant energy savings and increased throughput compared to conventional heating methods. uwlax.edu
The following table summarizes key considerations for the scale-up of this compound synthesis.
| Parameter | Batch Process Challenges | Process Intensification Solutions | Benefits |
| Heat Transfer | Poor heat dissipation, risk of thermal runaways. | Continuous flow reactors, microreactors. | Enhanced safety, better temperature control, improved selectivity. |
| Mass Transfer | Inefficient mixing, mass transfer limitations. | Continuous flow reactors, static mixers. | Increased reaction rates, higher yields. |
| Equilibrium | Reversible reaction limits conversion. | Reactive distillation. | Drives reaction to completion, simplifies purification. researchgate.net |
| Catalyst | Difficult separation of homogeneous catalysts, waste. | Heterogeneous solid acid catalysts. mdpi.com | Easy separation, reusability, reduced corrosion and waste. mdpi.com |
| Reaction Time | Long reaction times, high energy consumption. | Microwave-assisted synthesis. uwlax.edu | Drastically reduced reaction times, energy efficiency. uwlax.edu |
Green Chemistry Principles in Synthesis Design
The design of synthetic routes for this compound can be significantly improved by applying the principles of green chemistry, which aim to reduce waste, minimize hazards, and increase efficiency. epa.gov
Atom Economy: The principle of atom economy, which seeks to maximize the incorporation of all reactant atoms into the final product, is crucial. nih.gov Fischer esterification, the direct reaction of a carboxylic acid and an alcohol, is inherently atom-economical, producing only water as a byproduct.
Safer Solvents and Auxiliaries: A major focus of green chemistry is the replacement of hazardous solvents. jove.com Traditional esterification might use solvents like toluene (B28343) for azeotropic water removal. Greener alternatives include using an excess of the reactant alcohol (ethanol) as the solvent, which is a bio-based and relatively benign solvent. wikipedia.org Other greener solvent choices for esterification include acetonitrile (B52724) and dimethyl carbonate, which are less hazardous than chlorinated solvents like dichloromethane. nih.govrsc.org
Catalysis: As mentioned previously, replacing stoichiometric reagents with catalytic alternatives is a core green chemistry principle. nih.gov The use of recoverable and reusable solid acid catalysts instead of corrosive mineral acids like H₂SO₄ exemplifies this principle in ester synthesis. mdpi.com This not only prevents pollution but also simplifies the work-up procedure.
Use of Renewable Feedstocks: The ethanol used in the synthesis can be derived from renewable biomass sources (bioethanol), contributing to a more sustainable process. wikipedia.org While the aromatic core is typically derived from petrochemical sources, the potential for bio-based aromatic feedstocks is an area of ongoing research.
The table below outlines the application of green chemistry principles to the synthesis of this compound.
| Green Chemistry Principle | Traditional Approach | Greener Alternative | Benefit |
| Prevention | Use of hazardous reagents and solvents leading to waste. | Designing syntheses with less waste, e.g., high atom economy reactions. epa.gov | Reduced environmental impact and cleanup costs. |
| Atom Economy | Reactions with poor atom economy. | Fischer esterification (high atom economy). | Maximizes raw material use, minimizes byproducts. nih.gov |
| Less Hazardous Synthesis | Use of toxic reagents. | Employing less toxic starting materials and catalysts. | Improved safety for chemists and the environment. |
| Safer Solvents | Use of chlorinated solvents (e.g., Dichloromethane) or DMF. jove.com | Use of ethanol, acetonitrile, or dimethyl carbonate. nih.govrsc.org | Reduced health and environmental hazards. |
| Energy Efficiency | Prolonged heating with conventional methods. | Microwave-assisted synthesis, highly active catalysts. uwlax.edu | Shorter reaction times, lower energy consumption. uwlax.edu |
| Catalysis | Use of stoichiometric, corrosive mineral acids (e.g., H₂SO₄). | Use of reusable solid acid catalysts. mdpi.com | Waste reduction, easier purification, less corrosion. mdpi.com |
Chemical Transformations Derived from this compound
This compound serves as a versatile starting material for a variety of chemical transformations, allowing for the introduction of new functional groups and the extension of its carbon skeleton.
Reactivity of the Aromatic Methyl Group (e.g., Halogenation)
The methyl group attached to the aromatic ring is a key site for functionalization. It is a benzylic position, and the hydrogens on this carbon are susceptible to free-radical substitution.
Benzylic Halogenation: The most common reaction at this position is benzylic halogenation. numberanalytics.com This reaction proceeds via a free-radical chain mechanism and is typically initiated by ultraviolet (UV) light or a radical initiator like azobisisobutyronitrile (AIBN). ucalgary.ca Common halogenating agents for this purpose include N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) for chlorination. ucalgary.ca The reaction is selective for the benzylic position over the aromatic ring C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. stackexchange.com
The halogenation of this compound would yield the corresponding ethyl 4-ethoxy-2-(halomethyl)benzoate. This product is a valuable intermediate itself, as the benzylic halide is reactive towards nucleophilic substitution, opening pathways for further derivatization.
| Reaction | Reagents & Conditions | Product |
| Benzylic Bromination | N-Bromosuccinimide (NBS), CCl₄, light or initiator (AIBN) | Ethyl 4-ethoxy-2-(bromomethyl)benzoate |
| Benzylic Chlorination | N-Chlorosuccinimide (NCS), CCl₄, light or initiator (AIBN) | Ethyl 4-ethoxy-2-(chloromethyl)benzoate |
Ester Hydrolysis and Transesterification Reactions
The ethyl ester functional group is another reactive handle on the molecule, susceptible to nucleophilic acyl substitution.
Ester Hydrolysis (Saponification): The ester can be readily hydrolyzed back to the corresponding carboxylic acid, 4-ethoxy-2-methylbenzoic acid, and ethanol. libretexts.org This transformation can be achieved under either acidic or basic conditions. libretexts.org
Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. It requires heating the ester with a large excess of water and a strong acid catalyst. libretexts.org
Base-promoted hydrolysis , also known as saponification, is an irreversible reaction that goes to completion. libretexts.org It involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The initial products are ethanol and the sodium or potassium salt of the carboxylic acid. Subsequent acidification is required to isolate the free 4-ethoxy-2-methylbenzoic acid. quora.comchemspider.com
Transesterification: This reaction involves the conversion of the ethyl ester into a different alkyl ester by reacting it with another alcohol in the presence of an acid or base catalyst. libretexts.orgucla.edu For example, reacting this compound with a large excess of methanol and an acid catalyst would lead to the formation of Mthis compound and ethanol. ucla.edu The reaction is an equilibrium, and using the new alcohol as the solvent helps to drive the reaction to completion according to Le Châtelier's principle. ucla.edu This method is useful for modifying the ester group to alter the physical or biological properties of the molecule.
| Reaction | Reagents & Conditions | Product(s) |
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄), heat | 4-ethoxy-2-methylbenzoic acid + Ethanol |
| Base-Promoted Hydrolysis | 1. NaOH(aq) or KOH(aq), heat2. H₃O⁺ | 4-ethoxy-2-methylbenzoic acid + Ethanol |
| Transesterification (e.g., to methyl ester) | CH₃OH (excess), H⁺ or NaOCH₃ catalyst, heat | Mthis compound + Ethanol |
Further Derivatization for Carbon Chain Elongation (e.g., Cyanomethylation, Carbonylation)
The functional groups on this compound can be used to extend the carbon framework of the molecule.
Cyanomethylation: A straightforward method for one-carbon elongation at the methyl group first involves its conversion to a halomethyl group, as described in section 2.3.1. The resulting ethyl 4-ethoxy-2-(bromomethyl)benzoate is an excellent substrate for a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). This Sₙ2 reaction would yield ethyl 4-ethoxy-2-(cyanomethyl)benzoate. The newly introduced nitrile group is itself a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wide range of further derivatives.
Carbonylation: Carbonylation reactions introduce a carbonyl group (C=O) into a molecule. While direct carbonylation of the C-H bond of the methyl group is challenging, a common strategy involves the use of organometallic intermediates.
From a Benzylic Halide: The ethyl 4-ethoxy-2-(bromomethyl)benzoate intermediate could be converted into a Grignard reagent by reaction with magnesium metal. This organometallic species can then react with carbon dioxide (CO₂) in a process known as carboxylation, followed by an acidic workup, to yield [2-(ethoxycarbonyl)-5-ethoxyphenyl]acetic acid.
Palladium-Catalyzed Carbonylation: Alternatively, palladium-catalyzed carbonylation reactions are powerful tools for forming C-C bonds. While typically applied to aryl or vinyl halides, related methodologies could potentially be adapted. For instance, literature describes the carbonylation of 2-methyl-4-N-(2-toluyl)-1-bromobenzene using a palladium catalyst and carbon monoxide to introduce a carboxylic acid group onto the aromatic ring. google.com This highlights the potential for applying advanced catalytic methods to derivatives of this compound for carbon chain elongation.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.
The ¹H and ¹³C NMR spectra provide information on the chemical environment, connectivity, and number of different types of protons and carbons. The expected chemical shifts for Ethyl 4-ethoxy-2-methylbenzoate are based on known substituent effects on a benzene (B151609) ring and data from analogous compounds like ethyl 4-methylbenzoate and ethyl 4-ethoxybenzoate. rsc.orgrsc.orgnih.gov
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the three different alkyl groups (ester ethyl, ether ethoxy, and aryl methyl). The 4-ethoxy group (an electron-donating group) and the 2-methyl group will influence the chemical shifts of the aromatic protons. The aromatic region will display a pattern characteristic of a 1,2,4-trisubstituted benzene ring.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Notes |
|---|---|---|---|---|
| Ar-H (H6) | ~7.8 | d (Doublet) | 1H | Ortho to the electron-withdrawing ester group, expected to be the most downfield aromatic proton. |
| Ar-H (H5) | ~6.7-6.8 | dd (Doublet of doublets) | 1H | Ortho to the electron-donating ethoxy group. |
| Ar-H (H3) | ~6.7 | d (Doublet) | 1H | Ortho to both the methyl and ethoxy groups. |
| -O-CH₂-CH₃ (Ester) | ~4.3 | q (Quartet) | 2H | Deshielded by the adjacent carbonyl oxygen; coupled to the methyl protons of the ethyl ester. |
| -O-CH₂-CH₃ (Ether) | ~4.0 | q (Quartet) | 2H | Deshielded by the adjacent ether oxygen; coupled to the methyl protons of the ethoxy group. |
| Ar-CH₃ | ~2.5 | s (Singlet) | 3H | Attached directly to the aromatic ring. |
| -O-CH₂-CH₃ (Ester) | ~1.4 | t (Triplet) | 3H | Coupled to the methylene (B1212753) protons of the ethyl ester. |
| -O-CH₂-CH₃ (Ether) | ~1.4 | t (Triplet) | 3H | Coupled to the methylene protons of the ethoxy group. |
Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic effects of the substituents. For instance, the carbonyl carbon of the ester group appears significantly downfield.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| C=O (Ester) | ~167 | Carbonyl carbon, highly deshielded. |
| C4 (Ar-OEt) | ~162 | Aromatic carbon attached to the ethoxy group, deshielded by oxygen. |
| C2 (Ar-Me) | ~140 | Aromatic carbon attached to the methyl group. |
| C6 (Ar-H) | ~131 | Aromatic CH carbon ortho to the ester group. |
| C1 (Ar-COOEt) | ~122 | Quaternary aromatic carbon attached to the ester group. |
| C5 (Ar-H) | ~115 | Aromatic CH carbon meta to the ester group. |
| C3 (Ar-H) | ~113 | Aromatic CH carbon shielded by the ortho-methyl and para-ethoxy groups. |
| -O-CH₂-CH₃ (Ether) | ~63 | Methylene carbon of the ethoxy group. |
| -O-CH₂-CH₃ (Ester) | ~61 | Methylene carbon of the ethyl ester group. rsc.org |
| Ar-CH₃ | ~21 | Methyl carbon attached to the aromatic ring. |
| -O-CH₂-CH₃ (Ether) | ~15 | Methyl carbon of the ethoxy group. |
| -O-CH₂-CH₃ (Ester) | ~14 | Methyl carbon of the ethyl ester group. rsc.org |
While one-dimensional NMR suggests a structure, two-dimensional (2D) NMR experiments would be required to unambiguously confirm the substitution pattern and assign all signals.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. Key expected correlations include those between the methylene and methyl protons within the ethyl ester group (-O-CH₂ -CH₃ ) and within the ethoxy group (-O-CH₂ -CH₃ ). It would also show coupling between adjacent aromatic protons, specifically between H5 and H6, and H5 and H3.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It would definitively link the proton signals in the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum, for example, confirming the assignments of the three aromatic C-H pairs.
The aromatic proton H6 correlating to the carbonyl carbon (C=O).
The protons of the aromatic methyl group (Ar-CH₃) correlating to the aromatic carbons C1, C2, and C3.
The methylene protons of the ethyl ester (-O-CH₂ -) correlating to the carbonyl carbon (C=O).
The aromatic protons H3 and H5 correlating to the C4 carbon of the ethoxy group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, even if they are not coupled through bonds. A critical NOESY correlation would be observed between the protons of the 2-methyl group and the nearby aromatic proton at the C3 position. Additionally, spatial proximity between the 2-methyl protons and the methylene protons of the ethyl ester group would be expected, helping to confirm their relative positions.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
The IR spectrum of this compound would be dominated by absorptions corresponding to its ester and ether functional groups, as well as its aromatic ring. The precise positions of these bands can be influenced by the electronic effects of the substituents. Data from similar compounds like ethyl 4-methylbenzoate shows strong absorptions for the C=O and C-O bonds. nist.govchemicalbook.com
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| C-H stretch (aromatic) | 3100-3000 | Medium | Corresponds to the C-H bonds on the benzene ring. |
| C-H stretch (aliphatic) | 3000-2850 | Medium-Strong | Corresponds to the C-H bonds of the methyl and ethyl groups. |
| C=O stretch (ester) | 1725-1710 | Strong | The most prominent peak in the spectrum, characteristic of a conjugated ester. nist.gov |
| C=C stretch (aromatic) | 1615-1580, 1500-1450 | Medium | Multiple bands confirming the presence of the benzene ring. |
| C-O stretch (ester & ether) | 1300-1100 | Strong | A complex region with strong absorptions from both the ester (Ar-C(=O)-O) and ether (Ar-O-C) linkages. nist.gov |
| C-H bend (out-of-plane) | 900-675 | Strong | The pattern of these bands can sometimes help confirm the substitution pattern on the aromatic ring. |
Raman spectroscopy provides complementary information to IR spectroscopy. For a transition to be Raman active, there must be a change in the polarizability of the molecule during the vibration. While specific experimental Raman data for this compound is not readily found, general principles suggest that vibrations involving the aromatic ring and other symmetric bonds would be prominent.
Strong Raman signals would be expected for:
Aromatic ring stretching modes: The symmetric "ring breathing" vibration, typically around 1000 cm⁻¹, is often strong in the Raman spectrum.
C=C stretching vibrations of the benzene ring (~1600 cm⁻¹).
Symmetric C-H stretching modes of the alkyl groups.
In contrast to IR spectroscopy where the C=O stretch is very strong, in Raman it is typically of medium intensity. The technique is particularly useful for studying symmetric molecules and vibrations that are weak or forbidden in the IR spectrum.
Mass Spectrometry
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound (C₁₂H₁₆O₃), the molecular weight is 208.25 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 208. The fragmentation pattern would be characteristic of aromatic esters and ethers, providing further structural confirmation. The fragmentation of related compounds like ethyl 4-methylbenzoate and ethyl 4-ethoxybenzoate serves as a guide for predicting the major fragments. nist.govnist.govchemicalbook.com
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment Ion | Loss | Notes |
|---|---|---|---|
| 208 | [C₁₂H₁₆O₃]⁺ | - | Molecular ion (M⁺). |
| 179 | [M - C₂H₅]⁺ | Loss of ethyl radical | Loss of the ethyl group from the ethoxy substituent. |
| 163 | [M - OC₂H₅]⁺ | Loss of ethoxy radical | Loss of the ethoxy group from the ester. This forms a stable acylium ion. |
| 135 | [M - OC₂H₅ - CO]⁺ | Loss of ethoxy and carbon monoxide | Subsequent loss of CO from the acylium ion at m/z 163. |
Fragmentation Pathway Analysis and Isotopic Pattern Determination
While direct mass spectrometric analysis for this compound is not widely published, the fragmentation pattern can be predicted based on the principles of mass spectrometry and data from analogous compounds like ethyl 4-ethoxybenzoate and ethyl 4-methylbenzoate. nih.govnist.govnist.gov In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) would be observed, although it might be weak for aliphatic esters.
The primary fragmentation pathways for esters include:
α-cleavage: This is a dominant fragmentation mode for esters. miamioh.edu For this compound, this would involve the loss of the ethoxy group (-OCH2CH3) from the carbonyl, leading to a prominent acylium ion. Another α-cleavage could result in the loss of the ethyl group from the ester oxygen.
McLafferty Rearrangement: This rearrangement is possible if there is a γ-hydrogen available on the alkyl chain of the ester or on substituents of the aromatic ring. miamioh.edu
Cleavage of the Ether Group: The 4-ethoxy group is also susceptible to fragmentation, typically involving the loss of an ethyl radical (•CH2CH3) or an ethylene (B1197577) molecule (C2H4) via a rearrangement process.
Based on the fragmentation of the closely related compound, ethyl 4-ethoxybenzoate (m/z 194), significant peaks are observed at m/z 149 (loss of the ethyl group, •C2H5) and m/z 121 (further loss of carbon monoxide, CO). nih.govnist.gov A similar pattern would be expected for this compound, with shifts in mass corresponding to the additional methyl group on the benzene ring.
Isotopic pattern determination relies on the natural abundance of isotopes like ¹³C, ¹⁸O, and ²H. For a molecule with the formula C₁₂H₁₆O₃, the M+1 peak would be primarily due to the presence of ¹³C, and its intensity relative to the M+ peak can be calculated based on the number of carbon atoms. The M+2 peak would have contributions from ¹³C₂ and ¹⁸O isotopes.
Table 1: Predicted Major Mass Spectral Fragments for this compound (C₁₂H₁₆O₃, MW: 208.25 g/mol )
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |
| 208 | [C₁₂H₁₆O₃]⁺• | Molecular Ion (M⁺•) |
| 193 | [M - CH₃]⁺ | Loss of a methyl radical |
| 180 | [M - C₂H₄]⁺• | Loss of ethylene from ethoxy group |
| 163 | [M - OC₂H₅]⁺ | α-cleavage: Loss of ethoxy radical |
| 135 | [M - OC₂H₅ - CO]⁺ | Subsequent loss of carbon monoxide |
This table is predictive and based on fragmentation patterns of similar compounds.
High-Resolution Mass Spectrometry for Exact Mass Measurement
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by measuring its exact mass with high precision. For this compound, the molecular formula is C₁₂H₁₆O₃.
The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O).
Exact Mass Calculation: (12 * 12.000000) + (16 * 1.007825) + (3 * 15.994915) = 208.109945 Da.
An experimental HRMS measurement yielding a mass very close to this calculated value would confirm the elemental composition C₁₂H₁₆O₃, distinguishing it from other potential compounds with the same nominal mass. For instance, data for the related compound ethyl 4-ethoxybenzoate (C₁₁H₁₄O₃) shows a calculated exact mass of 194.094294 Da. nih.gov
Single Crystal X-ray Diffraction (SC-XRD)
Although a specific crystal structure for this compound is not available in the reviewed literature, extensive data from structurally similar benzoate (B1203000) esters allows for a detailed predictive analysis of its solid-state characteristics.
Determination of Solid-State Molecular Conformation
The solid-state conformation of this compound would be defined by the torsion angles between the benzene ring and its substituents, namely the ester and ether groups. In related structures, such as ethyl 4-[(4-methylbenzyl)oxy]benzoate, significant conformational flexibility is observed, with multiple molecules in the asymmetric unit exhibiting different torsion angles. nih.govresearchgate.net For example, the C-O-CH₂-CH₃ torsion angles in that structure vary significantly, indicating rotational freedom of the ethoxy group. nih.gov Similarly, the planarity of the ester group relative to the benzene ring is a key conformational feature, often stabilized by intramolecular interactions. In ethyl 2,4-dihydroxy-6-methylbenzoate, an intramolecular hydrogen bond helps to stabilize the molecular conformation. iucr.org
Analysis of Crystal Packing and Intermolecular Interactions
The crystal packing is governed by a network of non-covalent interactions that dictate the three-dimensional arrangement of molecules. For aromatic esters like this compound, the following interactions are expected to be significant:
C-H···O Interactions: These weak hydrogen bonds, involving the hydrogen atoms of the methyl or ethyl groups and the oxygen atoms of the carbonyl or ether functionalities, are common in crystal packing. nih.gov
C-H···π Interactions: The hydrogen atoms of the aliphatic chains can interact with the electron-rich π-system of the benzene rings of adjacent molecules. These interactions play a crucial role in building the supramolecular architecture. nih.govnih.gov
In the crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate, molecules are connected by a series of C-H···π interactions with distances in the range of 2.65–2.94 Å. nih.gov It is anticipated that this compound would exhibit a similar network of weak intermolecular forces, leading to a densely packed structure.
Conformational Polymorphism and Disorder Phenomena
Conformational polymorphism, the ability of a compound to crystallize in different crystal structures arising from different molecular conformations, is a possibility for flexible molecules like this compound. The rotational freedom around the C-O bonds of the ester and ether groups can lead to different conformers that may pack into distinct crystal lattices under varying crystallization conditions.
Disorder phenomena are also common in such crystal structures. This can involve the atoms of the flexible ethyl chains, which may occupy two or more positions with different occupancies. For instance, in the structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate, the ethoxy group of one of the molecules in the asymmetric unit is disordered over two positions. nih.govresearchgate.net Such disorder reflects the low energy barrier for conformational changes in the solid state.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties. For a molecule like Ethyl 4-ethoxy-2-methylbenzoate, a typical DFT study would employ a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to model its behavior. wikimedia.org
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For this compound, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found.
The resulting energetic profile provides the molecule's total energy, which is crucial for predicting its stability and comparing the relative stabilities of different isomers or conformers. While specific data for the title compound is not published, the optimization process would yield precise coordinates for each atom in its ground state.
Table 1: Parameters from a Typical DFT Geometry Optimization This table illustrates the type of data that would be generated from a DFT geometry optimization. Specific values for this compound are not available in published literature.
| Parameter | Description | Expected Outcome |
|---|---|---|
| Total Energy | The total electronic energy of the optimized molecule in Hartrees. | A single negative value indicating stability. |
| Dipole Moment | The measure of the molecule's overall polarity in Debye. | A non-zero value due to the presence of electronegative oxygen atoms. |
Once the geometry is optimized, DFT is used to analyze the molecule's electronic properties. Key aspects include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO represents the ability to donate an electron, while the LUMO energy represents the ability to accept an electron. The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity, kinetic stability, and the energy required for electronic excitation. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions.
The Molecular Electrostatic Potential (MEP) map is another vital tool derived from electronic structure calculations. It visualizes the charge distribution on the molecule's surface. researchgate.net For this compound, the MEP map would show regions of negative potential (typically colored red) around the electronegative oxygen atoms of the ester and ether groups, indicating sites susceptible to electrophilic attack. researchgate.net Regions of positive potential (blue) would be expected around the hydrogen atoms, highlighting areas for potential nucleophilic attack. researchgate.net
Table 2: Key Electronic Properties from DFT Analysis This table shows the electronic parameters that would be calculated. Specific values for this compound are not available in published literature.
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to electron-accepting ability. |
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. DFT calculations can predict vibrational frequencies corresponding to Infrared (IR) and Raman spectra. wikimedia.org For this compound, this would involve calculating the harmonic frequencies of all vibrational modes. These predicted frequencies are often systematically scaled to correct for approximations in the theoretical model and achieve better agreement with experimental spectra. researchgate.net
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. tcsedsystem.edu These calculations provide theoretical chemical shifts for each unique proton and carbon atom in the molecule, which are invaluable for interpreting experimental NMR spectra and confirming structural assignments. Time-dependent DFT (TD-DFT) can also predict electronic transitions, such as those observed in UV-Visible spectroscopy. tcsedsystem.edu
Conformational Analysis and Potential Energy Surfaces
Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. The ethyl ester and ethoxy groups can rotate around their respective C-O and C-C bonds. Conformational analysis involves mapping the potential energy surface by systematically rotating these bonds and calculating the energy at each step. wikimedia.org
This analysis reveals the most stable conformers (energy minima) and the energy barriers to rotation (transition states). For instance, a study of the similarly flexible ethyl 4-[(4-methylbenzyl)oxy]benzoate showed that multiple conformations can exist within the crystal structure, differing mainly in the torsion angles of the ethoxy group. nih.gov A similar analysis for this compound would identify its preferred 3D shape and the flexibility of its substituent groups.
Reactivity Predictions and Mechanistic Insights via Computational Modeling
Computational modeling can offer deep insights into the reactivity of a molecule. The MEP and HOMO/LUMO analyses provide initial clues about where reactions are likely to occur. For example, the negative potential regions on the oxygen atoms suggest they are likely sites for protonation or coordination to Lewis acids.
Furthermore, computational chemistry can be used to model entire reaction mechanisms. By calculating the structures and energies of reactants, transition states, and products, chemists can determine activation energies and reaction pathways. This allows for predictions about whether a reaction is likely to be kinetically or thermodynamically favored. For this compound, this could be applied to study reactions such as hydrolysis of the ester, electrophilic aromatic substitution on the benzene (B151609) ring, or nucleophilic substitution at the ethyl groups.
Role in Advanced Organic Synthesis As a Building Block
Precursor in the Synthesis of Complex Aromatic Compounds
The structure of Ethyl 4-ethoxy-2-methylbenzoate, with its multiple functional groups, allows for a variety of subsequent chemical modifications. This makes it a useful starting material for constructing more complex, functionalized aromatic compounds. The ester group can be transformed into other functionalities such as amides, while the activated aromatic ring can undergo further substitutions to introduce additional chemical handles.
Utilization in the Construction of Pharmaceutical Intermediates (focus on chemical synthesis, not pharmacological activity)
There is evidence from patent literature that this compound is used as an intermediate in the synthesis of azolecarboxamide compounds. chiralen.com These types of compounds are often investigated in medicinal chemistry for their potential biological activities. The synthesis would likely involve the hydrolysis of the ester to the corresponding carboxylic acid, which is then coupled with an appropriate amine-containing azole to form the final amide product.
Application in the Development of Novel Organic Reagents
While specific examples of this compound being used to develop novel organic reagents are not extensively documented, its structure suggests potential in this area. The tailored substitution pattern on the aromatic ring could be exploited to create specialized ligands for metal catalysis or to develop new derivatizing agents for analytical purposes.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of aromatic esters is a cornerstone of organic chemistry, yet there is a continuous drive for more sustainable and efficient methods. Future research could move beyond traditional Fischer esterification or Williamson ether synthesis, which often require harsh conditions or generate significant waste.
Potential Research Areas:
Enzymatic Synthesis: The use of lipases for esterification reactions is a growing field in green chemistry. nih.gov Investigating the enzymatic synthesis of Ethyl 4-ethoxy-2-methylbenzoate from 4-ethoxy-2-methylbenzoic acid and ethanol (B145695) could offer a highly selective and environmentally benign alternative to chemical catalysis. nih.gov
Phase-Transfer Catalysis (PTC): For the etherification step to produce the 4-ethoxy precursor, solid-liquid solvent-free phase transfer catalysis could be explored. This method has been shown to be effective for synthesizing other aromatic esters, offering improvements in yield and simplicity while reducing solvent use. nih.gov
Cross-Dehydrogenative Coupling (CDC): A more atom-economical approach would be the direct C-H activation and esterification of an appropriate precursor. Research into novel bimetallic oxide cluster catalysts that use molecular oxygen as the sole oxidant could enable the direct synthesis of such aryl esters, representing a significant advancement in sustainable chemistry. labmanager.com
Exploration of Underinvestigated Chemical Reactivity
The chemical reactivity of this compound is largely undocumented. A systematic investigation of its functional groups would provide fundamental chemical knowledge and could lead to the synthesis of novel derivatives.
Key Functional Groups and Potential Reactions:
| Functional Group | Potential Reaction to Investigate | Expected Product Class |
| Ester | Hydrolysis (Acidic/Basic) | Carboxylic Acid |
| Reduction (e.g., with DIBAH) | Aldehyde | |
| Reaction with Grignard Reagents | Tertiary Alcohol | |
| Aminolysis | Amide | |
| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | Substituted Benzoate (B1203000) Derivatives |
| Methyl Group | Radical Halogenation or Oxidation | Benzylic Halides or Benzoic Acid Derivatives |
The reactivity of the ester group is particularly versatile. It can undergo hydrolysis to yield the parent carboxylic acid and ethanol. ucalgary.calibretexts.org Reaction with specific reducing agents like diisobutylaluminum hydride (DIBAH) could selectively produce 4-ethoxy-2-methylbenzaldehyde. libretexts.org Furthermore, reaction with two equivalents of a Grignard reagent would be expected to yield a tertiary alcohol. libretexts.org Each of these pathways remains an unexplored avenue for this specific molecule.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. amf.chamt.uk The application of this technology to the synthesis and derivatization of this compound is a promising research direction.
Future Applications:
Improved Synthesis: A continuous flow process for the esterification or etherification steps could lead to higher yields and purity by enabling precise temperature control and efficient mixing. acs.org This is particularly relevant for potentially exothermic reactions. amt.ukacs.org
Automated Derivatization: Integrating a flow reactor with automated liquid handling would allow for the rapid synthesis of a library of derivatives based on the reactions outlined in section 6.2. This high-throughput approach would be invaluable for screening compounds for potential applications.
Telescoped Reactions: Multi-step syntheses could be "telescoped" into a single continuous sequence, where the product of one reaction is immediately used as the substrate for the next without intermediate purification steps. nih.gov This would dramatically increase the efficiency of creating more complex molecules from the parent ester.
Advanced Materials Science Applications
Substituted benzoates are foundational components in a variety of advanced materials. The specific electronic and steric properties imparted by the ethoxy and methyl groups could make this compound a valuable precursor for new materials.
Precursors for Specialized Polymers: Aromatic esters are widely used in the production of polymers. numberanalytics.com Future work could explore the polymerization of derivatives of this compound to create polyesters with tailored thermal or optical properties.
Non-Linear Optical (NLO) Materials: Organic molecules with donor-acceptor groups on a conjugated π-system can exhibit significant NLO properties. nih.gov The benzene (B151609) ring of this compound, substituted with both electron-donating (ethoxy, methyl) and electron-withdrawing (ester) groups, provides a classic "push-pull" structure. Research could focus on synthesizing this compound and its derivatives and incorporating them into polymer matrices to create materials for applications in photonics and optoelectronics. researchgate.netacs.org
Chiral Assemblies and Organogelators: Research has shown that even simple benzoate esters can self-assemble into complex chiral nanostructures like nanowires and nanofibers. nih.gov Investigating the self-assembly properties of this compound and its derivatives, particularly in different solvent systems, could lead to the discovery of new chiral gels with potential applications in enantioselective separation. nih.gov
In-depth Mechanistic Investigations of Key Transformations
While the general mechanisms for reactions like ester hydrolysis are well-established, the specific influence of the 2-methyl and 4-ethoxy substituents on reaction rates and pathways for this molecule is unknown. ucalgary.caucoz.com
Areas for Mechanistic Study:
Kinetics of Hydrolysis: A detailed kinetic study of the acid- and base-catalyzed hydrolysis (saponification) would quantify the electronic and steric effects of the substituents on the reactivity of the ester carbonyl. masterorganicchemistry.com
Isotopic Labeling: Using ¹⁸O-labeled water during hydrolysis can definitively confirm that the reaction proceeds via the expected acyl-oxygen cleavage, a foundational mechanistic detail that has been proven for other esters but not this specific one. ucoz.commasterorganicchemistry.com
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and visualize transition states for the key transformations. This would provide a molecular-level understanding of the substituent effects and could guide the design of more efficient synthetic procedures.
Q & A
Basic Questions
Q. What are the established synthetic routes for Ethyl 4-ethoxy-2-methylbenzoate, and what key reaction conditions influence yield?
- Answer: this compound is typically synthesized via esterification of 4-ethoxy-2-methylbenzoic acid with ethanol under acidic catalysis (e.g., sulfuric acid). Alternative routes include transesterification using ethyl acetate. Critical factors affecting yield include temperature control (e.g., maintaining 0–5°C to minimize side reactions), stoichiometric ratios of reactants, and efficient removal of water (via molecular sieves or Dean-Stark traps) to drive equilibrium. Solvent choice (e.g., anhydrous DMF or THF) and catalyst loading (e.g., 1–5 mol% H₂SO₄) are also pivotal .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR can confirm ester and ethoxy group positions via characteristic shifts (e.g., ester carbonyl at ~168–170 ppm in ¹³C NMR).
- IR Spectroscopy: Peaks at ~1720 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ester) validate functional groups.
- HPLC/MS: High-performance liquid chromatography coupled with mass spectrometry ensures purity and molecular weight confirmation.
- X-ray Crystallography: For crystalline derivatives, this resolves stereochemical ambiguities .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation: Work in a fume hood to prevent inhalation of vapors.
- Storage: Keep in airtight, light-resistant containers at 2–8°C to prevent degradation.
- Waste Disposal: Follow institutional guidelines for ester-containing organic waste. Refer to SDS sheets for EU/OSHA compliance .
Advanced Research Questions
Q. How can competing hydrolysis reactions during esterification be minimized to optimize this compound synthesis?
- Answer: Competing hydrolysis is mitigated by:
- Anhydrous Conditions: Use dried solvents (e.g., molecular sieves in ethanol).
- Acid Catalyst Optimization: Replace H₂SO₄ with milder catalysts (e.g., p-toluenesulfonic acid) to reduce water generation.
- Kinetic Control: Shorten reaction time (1–3 hrs) and monitor progress via TLC or in-situ IR.
- Quenching: Rapid neutralization of the catalyst post-reaction (e.g., NaHCO₃ wash) prevents retro-esterification .
Q. How can contradictions in reaction data (e.g., unexpected byproducts in bromination or hydrolysis) be systematically resolved?
- Answer:
- Mechanistic Studies: Use isotopic labeling (e.g., D₂O in hydrolysis) to track reaction pathways.
- Byproduct Isolation: Employ preparative HPLC or column chromatography to isolate and characterize impurities (e.g., di-brominated derivatives).
- Computational Modeling: DFT calculations predict intermediates and transition states, clarifying competing pathways .
Q. What computational and experimental strategies are effective for predicting the biological activity of this compound derivatives?
- Answer:
- QSAR Modeling: Quantitative Structure-Activity Relationship models correlate substituent effects (e.g., electron-withdrawing groups at the 4-position) with bioactivity.
- Molecular Docking: Simulate interactions with target enzymes (e.g., cytochrome P450) to identify binding affinities.
- In-Vitro Assays: Use enzyme inhibition assays (e.g., fluorometric kits) to validate predicted activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
